N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzodioxole (piperonyl) moiety via an acetamide linker. The triazoloquinazoline scaffold is known for its pharmacological versatility, particularly in antihistaminic and antimicrobial applications . The benzo[d][1,3]dioxol-5-yl group may enhance lipophilicity and blood-brain barrier penetration, while the acetamide linker provides conformational flexibility for target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O5/c31-22(26-17-10-11-20-21(12-17)35-15-34-20)14-29-25(33)30-19-9-5-4-8-18(19)23(32)28(24(30)27-29)13-16-6-2-1-3-7-16/h1-12H,13-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFXFSSQUWHHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C5=CC=CC=C5C(=O)N(C4=N3)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound with potential biological activities. Its structure incorporates various pharmacophores that may contribute to its therapeutic effects. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C25H19N5O5
- Molecular Weight : 469.4 g/mol
- CAS Number : 1184972-03-9
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties and potential neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:
-
Mechanisms of Action :
- The compound exhibits antiproliferative activity against various cancer cell lines. In particular, it has shown effectiveness in inhibiting cell growth and inducing apoptosis in cancer cells through mechanisms such as EGFR inhibition and modulation of mitochondrial apoptosis pathways (Bax and Bcl-2 proteins) .
- Molecular docking studies suggest that it may act as a tyrosine kinase inhibitor, which is crucial in cancer cell signaling pathways .
- Case Studies :
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence regarding the neuroprotective effects of compounds with similar structures:
- Anticonvulsant Activity :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include condensation reactions and cyclization processes to form the desired triazole and quinazoline moieties.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H20N4O5
- Molecular Weight : 420.42 g/mol
- CAS Number : 921581-35-3
The compound features a complex structure that combines a benzo[d][1,3]dioxole moiety with a triazoloquinazoline derivative, contributing to its unique properties and potential applications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The triazole ring is known for its role in various pharmacological activities including antitumor effects. Research indicates that derivatives of triazoles exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Triazole derivatives are recognized for their ability to combat bacterial and fungal infections. In vitro studies demonstrate that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide exhibit potent activity against various pathogens .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may act on protein kinases or other targets relevant in cancer therapy and inflammatory diseases. The inhibition of these enzymes can lead to reduced disease progression and improved therapeutic outcomes .
Pesticidal Activity
The structural features of this compound suggest potential as a pesticide. Compounds with similar dioxole and triazole frameworks have been reported to possess herbicidal and insecticidal properties. This application could be explored further for developing environmentally friendly agricultural chemicals .
Polymer Development
The unique chemical structure allows for the potential use of this compound in the synthesis of advanced materials. Its ability to form stable complexes with metal ions could be harnessed in the development of new polymers or nanomaterials with enhanced properties such as conductivity or catalytic activity .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazole derivatives and their anticancer efficacy. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .
Study 2: Antimicrobial Activity
In another investigation reported in a pharmaceutical journal, derivatives of the compound were screened for antimicrobial activity against a panel of bacteria and fungi. The findings revealed that certain modifications led to enhanced antimicrobial properties compared to standard antibiotics .
Comparison with Similar Compounds
Triazoloquinazoline Analogues
The target compound’s 4-benzyltriazoloquinazoline core aligns with H1-antihistaminic agents , but its benzo[d][1,3]dioxol-5-yl acetamide substituent distinguishes it from earlier derivatives. For instance, Alagarsamy et al. demonstrated that 4-benzyltriazoloquinazolines with hydrophobic N1 substituents (e.g., phenyl, cyclohexyl) exhibit potent H1 antagonism (IC50: 0.8–2.1 μM) . However, the target’s piperonyl group introduces an oxygen-rich aromatic system, which could modulate receptor binding kinetics or solubility .
Acetamide-Linked Heterocycles
Compounds like N-[4-(dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64) share the acetamide linker but diverge in core structure. The isoxazole moiety in compound 64 confers GABAergic activity, whereas the triazoloquinazoline core in the target compound may favor histamine or kinase interactions.
Pharmacological Implications
While benzo[h]chromene derivatives and thiazolidinone-based compounds exhibit antimycobacterial and antidiabetic activities, respectively, the target compound’s triazoloquinazoline scaffold is more closely associated with CNS and inflammatory targets.
Research Findings and Structure-Activity Relationship (SAR) Insights
4-Benzyl Substitution : Critical for H1-antihistaminic activity in triazoloquinazolines . The target’s benzyl group likely enhances receptor affinity but may reduce solubility compared to smaller alkyl groups.
Acetamide Linker : Improves metabolic stability over ester-linked analogues (e.g., compound 8a ). The flexibility of the acetamide chain may facilitate binding to sterically constrained targets.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions critically influence yield?
The synthesis typically involves a multi-step process:
Core formation : Cyclization of quinoxaline and triazole precursors under acidic/basic conditions to form the triazoloquinazoline core.
N-Benzylation : Introducing the benzyl group via alkylation or coupling reactions.
Acetamide linkage : Coupling the benzo[d][1,3]dioxol-5-yl moiety using reagents like chloroacetyl chloride.
Critical factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C for cyclization), and catalyst optimization (e.g., palladium catalysts for cross-coupling). Industrial-scale methods may employ continuous flow reactors to enhance reproducibility and yield .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and core integrity (e.g., benzodioxole protons at δ 5.9–6.1 ppm).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching C27H20N4O5).
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies.
- IR spectroscopy : Identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹ for acetamide C=O) .
Q. What biological activities are reported for triazoloquinazoline derivatives?
These compounds exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) or topoisomerases via π-π stacking with aromatic cores.
- Antimicrobial effects : Disruption of bacterial cell wall synthesis (IC50 values ranging 2–10 µM in Gram-positive strains).
- Anti-inflammatory properties : COX-2 inhibition (30–50% at 10 µM in vitro).
Comparable analogs show dose-dependent cytotoxicity in MTT assays, but results vary with substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological data for this compound?
Methodological steps include:
- Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting activity.
- Orthogonal assays : Compare results across cell-based (e.g., apoptosis assays) and enzymatic (e.g., kinase inhibition) models.
- Structural analogs : Test derivatives to isolate pharmacophores (e.g., replacing the benzyl group with alkyl chains).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and cytotoxicity) .
Q. What computational strategies optimize synthesis or predict reactivity?
- Quantum chemical calculations : Use DFT (Density Functional Theory) to model transition states and identify rate-limiting steps (e.g., cyclization barriers).
- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., Bayesian optimization for yield improvement).
- Molecular docking : Screen against targets (e.g., PARP enzymes) to prioritize derivatives for synthesis.
Tools like Gaussian or AutoDock Vina are standard, with ICReDD’s workflow integrating experimental and computational data .
Q. How do substitution patterns on the triazoloquinazoline core alter pharmacokinetics?
- Lipophilicity : Electron-withdrawing groups (e.g., -NO2) increase logP, enhancing membrane permeability but reducing solubility.
- Metabolic stability : Bulkier substituents (e.g., 4-methoxyphenyl) resist CYP450 oxidation.
- Protein binding : Sulfur-containing groups (e.g., thioacetamide) improve albumin affinity, prolonging half-life.
In vivo studies in rodents show 2-fold AUC improvements with halogenated analogs .
Q. What methodologies elucidate the mechanism of action in cancer models?
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., p53 pathways).
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.
- Kinase profiling : Use PamStation® arrays to screen 200+ kinases for inhibition.
- CRISPR-Cas9 knockouts : Validate target engagement (e.g., apoptosis induction in Bax-/- cells) .
Q. How can synthesis scale-up challenges be mitigated?
- Process intensification : Switch batch reactors to flow systems for exothermic steps (e.g., cyclization).
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs.
- DoE (Design of Experiments) : Statistically optimize variables (e.g., temperature, stoichiometry) to maximize yield (≥80% target).
- Crystallization engineering : Use anti-solvent addition for consistent particle size distribution .
Methodological Notes
- Data interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations).
- Contradictory results : Always replicate experiments ≥3 times and include positive/negative controls (e.g., doxorubicin for cytotoxicity assays).
- Safety : Handle intermediates with reactive groups (e.g., chloroacetyl chloride) in fume hoods using PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
